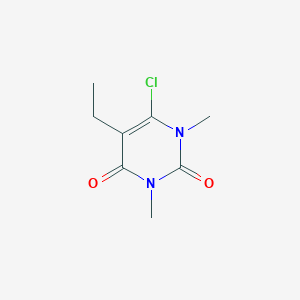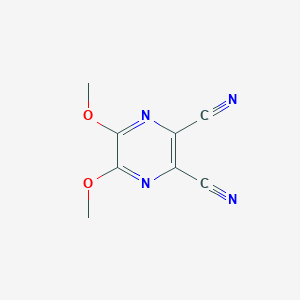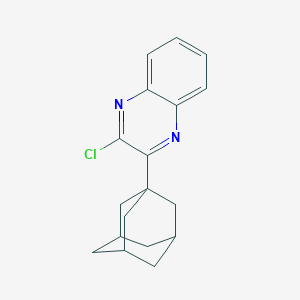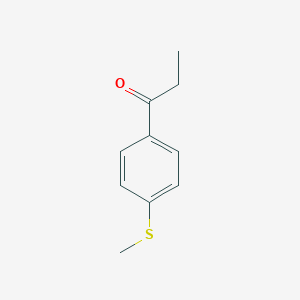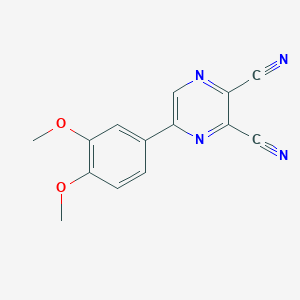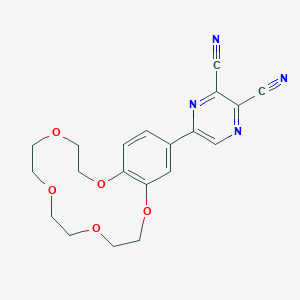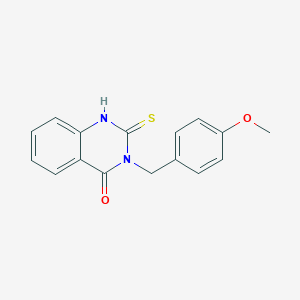
2-Mercapto-3-(4-Methoxybenzyl)chinazolin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C16H14N2O2S . It has a molecular weight of 298.37 . The IUPAC name for this compound is 3-(4-methoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone . It is a solid substance that should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one is 1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)10-18-15(19)13-4-2-3-5-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21) . The canonical SMILES structure is COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.4 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 298.07759887 g/mol .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chinazolinone wurden wegen ihres Potenzials in der Krebsbehandlung untersucht, da sie verschiedene Krebszelllinien hemmen können. Beispielsweise zeigte eine Reihe von 3-Methyl-chinazolinon-Derivaten Antitumoraktivität in menschlichen Krebszelllinien wie A549, PC-3 und SMMC-7721 .
Antibakterielle und Antimykotische Eigenschaften
Diese Verbindungen weisen signifikante antimikrobielle und antimykotische Aktivitäten auf, was sie zu Kandidaten für die Behandlung von Infektionen macht, die durch resistente Stämme von Bakterien und Pilzen verursacht werden .
Kardiiovaskuläre Anwendungen
Chinazolinone besitzen hypolipidämische und antithrombotische Eigenschaften, die bei der Behandlung von Herzerkrankungen hilfreich sein könnten, indem sie den Lipidspiegel senken und Blutgerinnsel verhindern .
Neurologische Störungen
Aufgrund ihrer Antikonvulsiva-Eigenschaften werden Chinazolinone zur Behandlung von Epilepsie und anderen Anfallsleiden untersucht .
Entzündungshemmende Wirkungen
Die entzündungshemmenden Eigenschaften von Chinazolinonen machen sie für die Forschung nach Behandlungen für chronisch-entzündliche Erkrankungen geeignet .
Antivirale und Antiretrovirale Aktivitäten
Chinazolinone haben vielversprechende Ergebnisse bei der Hemmung der Replikation von Viren, einschließlich HIV, gezeigt, was Möglichkeiten für neue antivirale Medikamente eröffnet .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)10-18-15(19)13-4-2-3-5-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBIJHAYTQITKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-6-{[(2-methylphenyl)imino]methyl}-2,3-pyrazinedicarbonitrile](/img/structure/B493289.png)
![5-[(Mesitylimino)methyl]-6-methyl-2,3-pyrazinedicarbonitrile](/img/structure/B493290.png)
![3-(Aminocarbonyl)-1-(2-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}benzyl)pyridinium](/img/structure/B493292.png)


